2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol
Description
Properties
CAS No. |
13786-46-4 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.246 |
IUPAC Name |
2-(1H-benzimidazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C11H14N2O/c1-2-8(7-14)11-12-9-5-3-4-6-10(9)13-11/h3-6,8,14H,2,7H2,1H3,(H,12,13) |
InChI Key |
CMBXJPGJDHYXHX-UHFFFAOYSA-N |
SMILES |
CCC(CO)C1=NC2=CC=CC=C2N1 |
Synonyms |
2-Benzimidazoleethanol,beta-ethyl-(8CI) |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds with a benzimidazole moiety have shown significant activity against both Gram-positive and Gram-negative bacteria. Research indicates that 2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol exhibits promising antibacterial properties, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
The antifungal activity of benzimidazole derivatives has also been extensively documented. This compound has demonstrated effectiveness against various fungal pathogens, including Candida albicans. This activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit growth .
Antiviral Effects
Emerging research suggests that benzimidazole derivatives may possess antiviral properties. Some studies indicate that these compounds can inhibit viral replication and exhibit activity against viruses such as HIV and influenza . The exact mechanisms are still under investigation but may involve interference with viral entry or replication processes.
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer potential. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated their ability to induce apoptosis and inhibit tumor growth, making them candidates for further development in cancer therapy .
Synthesis and Structural Variations
The synthesis of this compound typically involves the reaction of appropriate benzimidazole precursors with alcohols or other functional groups. The structural modifications can significantly influence the biological activity of the resulting compounds. For example, variations in substituents on the benzimidazole ring can enhance potency or alter selectivity against specific pathogens .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol with structurally analogous compounds, focusing on molecular properties, substituent effects, and biological activities.
Key Observations:
Functional Group Influence: The hydroxyl group in 4-(1H-Benzo[d]imidazol-2-yl)butan-1-ol contributes to higher polarity and hydrogen-bonding capacity compared to the ketone analog (butan-2-one), which exhibits greater lipophilicity .
Substituent Position: The position of the benzimidazole moiety significantly affects bioactivity. For example, 2-(1H-benzo[d]imidazol-2-yl)aniline shows stronger antimicrobial effects than non-aromatic alcohol derivatives, likely due to the amine group’s nucleophilic reactivity .
Biological Activity Trends: Dimeric benzimidazole-phthalazine hybrids (e.g., compound 2a in ) demonstrate potent antiparasitic activity, attributed to their ability to disrupt pathogen DNA .
Q & A
What are the optimal synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of o-phenylenediamine with appropriate carbonyl precursors, followed by alkylation or hydroxylation. For example, analogous compounds like 3-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol ( ) are synthesized via imidazole ring formation and subsequent functionalization. Optimization may include:
- Catalyst selection : Use of copper complexes (e.g., in dopamine oxidation studies ) or acid/base catalysts for cyclization.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction yields for benzimidazole derivatives .
- Temperature control : Stepwise heating (80–120°C) to minimize side reactions .
How can structural discrepancies in benzimidazole derivatives be resolved using spectroscopic and computational methods?
Answer:
Conflicting data on regiochemistry or tautomerism (common in benzimidazoles) require:
- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., distinguishing N1 vs. N3 alkylation) .
- HRMS : High-resolution mass spectrometry for precise molecular weight validation .
- DFT calculations : B3LYP/6-31G* methods to predict stable tautomers and compare with experimental IR/UV-Vis data .
What biological screening strategies are effective for evaluating the antimicrobial potential of this compound derivatives?
Answer:
- Enzyme inhibition assays : Test α-glycosidase or DHFR inhibition using fluorometric or spectrophotometric methods (e.g., ZR-5 derivative in showed IC values < 20 µM).
- MIC/MBC determination : Broth microdilution for bacterial/fungal strains (e.g., ZR-8 in exhibited MIC = 3.40 µg/mL against C. albicans).
- Mechanistic studies : Nucleic acid/protein synthesis inhibition assays (e.g., purine analog hypothesis in ).
How do substituents on the benzimidazole core influence bioactivity, and what design principles mitigate cytotoxicity?
Answer:
- Electron-withdrawing groups (e.g., -CF in ) enhance antimicrobial activity but may increase hydrophobicity, requiring solubility modifiers (e.g., PEGylation).
- Hydroxyl positioning : The 1-ol group in this compound facilitates hydrogen bonding with target enzymes (e.g., α-glycosidase in ).
- SAR analysis : Compare derivatives like ZR-1 (MIC = 15.62 µg/mL) vs. ZR-8 (MIC = 3.40 µg/mL) to identify critical thioether and sulfonyl groups .
What mechanistic insights explain the role of benzimidazole derivatives in dopamine oxidation?
Answer:
Copper complexes of benzimidazole derivatives (e.g., Compound 8 in ) catalyze dopamine oxidation to aminochrome via:
- Redox cycling : Cu/Cu transitions facilitate electron transfer.
- Substrate binding : The benzimidazole nitrogen coordinates Cu, while the butanol chain stabilizes the transition state .
- Kinetic studies : Monitor reaction rates using UV-Vis spectroscopy (λ = 475 nm for aminochrome formation).
How can computational modeling predict the photophysical properties of benzimidazole-based fluorescent probes?
Answer:
- TD-DFT calculations : Predict excitation/emission wavelengths for 2-(2′-hydroxyphenyl)benzimidazoles ( ).
- Solvent effects : Include PCM models to simulate Stokes shifts (e.g., ethanol vs. water) .
- Experimental validation : Compare computed spectra with fluorescence quantum yield measurements .
How should researchers address contradictions in reported biological activities of structurally similar benzimidazole derivatives?
Answer:
- Meta-analysis : Compare datasets from (enzyme inhibition) and (antimicrobial activity) to identify assay-specific biases (e.g., agar diffusion vs. broth microdilution).
- Structural tweaks : Introduce polar groups (e.g., -OH in this compound) to improve solubility and reduce false negatives in diffusion-based assays .
- Dose-response curves : Re-evaluate IC/MIC values under standardized conditions (pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
